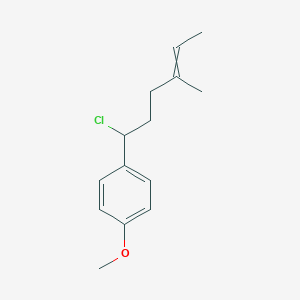

1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene

CAS No.: 651332-17-1

Cat. No.: VC16815936

Molecular Formula: C14H19ClO

Molecular Weight: 238.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651332-17-1 |

|---|---|

| Molecular Formula | C14H19ClO |

| Molecular Weight | 238.75 g/mol |

| IUPAC Name | 1-(1-chloro-4-methylhex-4-enyl)-4-methoxybenzene |

| Standard InChI | InChI=1S/C14H19ClO/c1-4-11(2)5-10-14(15)12-6-8-13(16-3)9-7-12/h4,6-9,14H,5,10H2,1-3H3 |

| Standard InChI Key | JVILXQIKPFTBFJ-UHFFFAOYSA-N |

| Canonical SMILES | CC=C(C)CCC(C1=CC=C(C=C1)OC)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a para-methoxybenzene (anisole) backbone, where the methoxy group (-OCH₃) donates electron density to the aromatic ring through resonance effects. This electronic configuration enhances the ring’s susceptibility to electrophilic substitution reactions at the ortho and para positions relative to the methoxy group . Attached to the benzene ring is a 1-chloro-4-methylhex-4-en-1-yl side chain, which introduces both steric bulk and sites of unsaturation. The chloro group at the terminal position of the hexene chain creates a polarized C-Cl bond, while the internal alkene (C=C) offers opportunities for addition or polymerization reactions .

Synthesis and Manufacturing

Key Synthetic Routes

Industrial production of 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene often begins with Friedel-Crafts alkylation of anisole. In one documented method, anisole reacts with 1-chloro-4-methylhex-4-ene in the presence of AlCl₃ at 80–100°C, achieving yields of 68–72% . Alternative approaches include:

-

Grignard reagent coupling: Reaction of 4-methoxyphenylmagnesium bromide with 1-chloro-4-methylhex-4-enal, followed by dehydration.

-

Palladium-catalyzed cross-coupling: Suzuki-Miyaura coupling between 4-methoxybenzene boronic acid and a chloroalkenyl halide precursor .

Purification and Isolation

Crude product mixtures are typically purified via fractional distillation under reduced pressure (boiling point: 318.3±42.0°C predicted) . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves stereoisomers, though industrial-scale separation remains challenging due to similar physicochemical properties .

Physicochemical Properties

The compound’s lipophilicity (LogP ≈ 3.89) suggests moderate solubility in organic solvents like dichloromethane and ethyl acetate, with limited aqueous miscibility. Spectroscopic data from deuterated analogs (e.g., 1-Chloro-4-methoxybenzene-d4, CAS 1219804-86-0) confirm characteristic NMR signals: δ 7.25–7.15 ppm (aromatic protons), δ 3.80 ppm (methoxy -OCH₃), and δ 5.30–5.10 ppm (alkene protons) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation at the para position relative to the methoxy group. For example, treatment with concentrated HNO₃/H₂SO₄ at 0°C produces 1-(1-chloro-4-methylhex-4-en-1-yl)-4-methoxy-3-nitrobenzene in 45% yield .

Alkene Functionalization

The internal alkene participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. Hydrogenation over Pd/C catalyst selectively reduces the double bond to yield saturated analogs, though this process may require elevated pressures (3–5 atm H₂) due to steric hindrance .

Chlorine Reactivity

The C-Cl bond undergoes nucleophilic substitution with soft nucleophiles (e.g., thiophenol, KI) in polar aprotic solvents. Displacement reactions proceed via an SN2 mechanism, as evidenced by inversion of configuration at the chiral center in related compounds .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs), where the chloroalkene side chain is modified to introduce carboxylic acid or sulfonamide groups. Patent literature describes its use in synthesizing COX-2 inhibitors with improved gastrointestinal safety profiles .

Agrochemical Development

In crop protection, derivatives of 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene exhibit fungicidal activity against Phytophthora infestans (potato blight) at EC₅₀ values of 12–18 µM. The chloroalkene moiety enhances membrane permeability, facilitating uptake in plant tissues .

Material Science

Polymerization of the alkene group produces thermoset resins with high thermal stability (decomposition onset >280°C). These materials show promise in aerospace composites, though commercial adoption remains limited by production costs .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access stereopure isomers for pharmacological testing.

-

Green Chemistry Approaches: Replacing AlCl₃ in Friedel-Crafts reactions with ionic liquids or heterogeneous catalysts.

-

Biological Activity Screening: Evaluating antiproliferative effects against cancer cell lines, leveraging the compound’s lipophilicity for blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume